molecular formula C13H11NO4 B6387160 6-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid CAS No. 1261996-94-4

6-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid

Cat. No.: B6387160
CAS No.: 1261996-94-4
M. Wt: 245.23 g/mol
InChI Key: FKTIAWQXPWRXAW-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group at the 6th position and a hydroxymethylphenyl group at the 5th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxymethylbenzaldehyde with 6-hydroxy-5-nitronicotinic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-oxo-5-(4-formylphenyl)nicotinic acid.

    Reduction: Formation of 6-hydroxy-5-(4-aminomethylphenyl)nicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-methoxynicotinic acid: Similar structure but with a methoxy group instead of a hydroxymethyl group.

    6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid: Contains a methylthio group instead of a hydroxymethyl group.

Uniqueness

6-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups, which may confer distinct chemical and biological properties compared to its analogs. These functional groups can influence its reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

5-[4-(hydroxymethyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-7-8-1-3-9(4-2-8)11-5-10(13(17)18)6-14-12(11)16/h1-6,15H,7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTIAWQXPWRXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687120
Record name 5-[4-(Hydroxymethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-94-4
Record name 5-[4-(Hydroxymethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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